3,9-Diazaspiro[5.5]undecan-2-one,3-ethyl-,hydrochloride
Description
3,9-Diazaspiro[5.5]undecan-2-one,3-ethyl-,hydrochloride (CAS: 1051383-58-4) is a heterocyclic organic compound featuring a spirocyclic core with two nitrogen atoms at positions 3 and 7. Its molecular formula is C₁₁H₂₁ClN₂O, with a molecular weight of 232.75 g/mol . The ethyl group at the 3-position and the hydrochloride salt enhance solubility, making it suitable for pharmaceutical applications. This compound is structurally classified as a γ-aminobutyric acid type A receptor (GABAAR) antagonist but lacks the traditional carboxylic acid moiety seen in classical GABAAR ligands like gabazine .
Properties
Molecular Formula |
C11H21ClN2O |
|---|---|
Molecular Weight |
232.75 g/mol |
IUPAC Name |
3-ethyl-3,9-diazaspiro[5.5]undecan-4-one;hydrochloride |
InChI |
InChI=1S/C11H20N2O.ClH/c1-2-13-8-5-11(9-10(13)14)3-6-12-7-4-11;/h12H,2-9H2,1H3;1H |
InChI Key |
PGZFXCOIUXMCEN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2(CCNCC2)CC1=O.Cl |
Origin of Product |
United States |
Biological Activity
3,9-Diazaspiro[5.5]undecan-2-one,3-ethyl-,hydrochloride (CAS Number: 2089291-46-1) is a compound of interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article reviews its biological activity, mechanisms of action, pharmacokinetics, and therapeutic applications based on diverse sources.
- Molecular Formula : CHClNO
- Molecular Weight : 204.69708 g/mol
- Structure : The compound features a spirocyclic arrangement that contributes to its biological activity.
Biological Activity Overview
The biological activity of 3,9-Diazaspiro[5.5]undecan-2-one derivatives has been studied in various contexts, particularly their interactions with biological macromolecules and potential therapeutic effects.
- Inhibition of Enzymes : Similar compounds have been identified as potent inhibitors of the METTL3 enzyme, which is involved in RNA methylation processes. This inhibition can alter gene expression and cellular signaling pathways related to cancer proliferation and other diseases .
- Interaction with Receptors : The compound has shown potential for modulating receptor interactions, particularly in the context of hyperproliferative disorders such as cancer. By targeting geranylgeranyltransferase I (GGTase I), it can lead to downstream effects on YAP1 and TAZ signaling pathways .
- Cellular Effects : Studies indicate that 3,9-Diazaspiro[5.5]undecan-2-one reduces the m6A levels of polyadenylated RNA in cell lines associated with acute myeloid leukemia and prostate cancer, thus impacting cellular metabolism and function .
Pharmacokinetics
The pharmacokinetic profile of 3,9-Diazaspiro[5.5]undecan-2-one indicates:
- Absorption : High gastrointestinal absorption.
- Distribution : Primarily localized in the nucleus where it interacts with RNA-modifying enzymes.
- Stability : Moderate stability under standard laboratory conditions but susceptible to degradation under extreme conditions (e.g., high temperature) .
Summary of Key Findings
Case Study: Acute Myeloid Leukemia
In a controlled study involving acute myeloid leukemia cell lines, treatment with 3,9-Diazaspiro[5.5]undecan-2-one resulted in a significant reduction in m6A modifications on RNA, correlating with decreased cell viability and proliferation rates. This suggests a potential therapeutic application for hematological malignancies .
Comparison with Similar Compounds
Structural Analogs
Key structural analogs share the 3,9-diazaspiro[5.5]undecane core but differ in substituents and functional groups:
Pharmacological Activity
Structure-Activity Relationships (SAR)
- Substitution at 3-Position : Larger substituents (e.g., ethyl, cyclopropyl) are tolerated in the 3-position, enhancing receptor selectivity and metabolic stability. However, bulkier groups or secondary amine substitutions abolish activity .
- Spirocyclic Core : The rigid spiro[5.5]undecane structure restricts conformational flexibility, improving binding affinity to GABAAR and CCR5 .
- Salt Forms : Hydrochloride salts (e.g., target compound) improve aqueous solubility, critical for oral bioavailability .
Q & A
Q. What are the critical synthetic steps and optimal conditions for preparing 3,9-Diazaspiro[5.5]undecan-2-one derivatives?
Methodological Answer: The synthesis typically involves multi-step organic reactions, including ring-closing strategies and functional group transformations. Key steps include:
- Spirocyclic Core Formation : Use of catalysts (e.g., palladium or acid/base systems) to facilitate intramolecular cyclization under controlled temperatures (50–130°C) .
- Ethyl Group Introduction : Alkylation or nucleophilic substitution reactions, often requiring anhydrous conditions and inert atmospheres .
- Hydrochloride Salt Formation : Acidic workup (e.g., HCl in dioxane) to precipitate the final product .
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Spirocyclization | DIPEA, DMSO, 130°C, 3 hrs | 40% | |
| Alkylation | Ethyl bromide, K₂CO₃, DMF, 80°C | 65% | |
| Salt Formation | 4M HCl/dioxane, rt, 12 hrs | 85% |
Q. Which analytical techniques are prioritized for structural elucidation and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm spirocyclic connectivity and substituent placement. For example, distinct splitting patterns for equatorial/axial protons in the diazaspiro system .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₁H₂₁ClN₂O requires m/z 256.1215) .
- Purity Analysis : HPLC with UV detection (λ = 254 nm) and ≥95% purity thresholds .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR resonances, MS fragmentation) be resolved during characterization?
Methodological Answer: Contradictions may arise from dynamic stereochemistry or solvate formation. Strategies include:
- Variable Temperature NMR : Identify coalescence temperatures for interconverting conformers .
- 2D NMR Techniques : HSQC and HMBC to assign ambiguous peaks (e.g., distinguishing NH from CH₂ signals) .
- Crystallography : Single-crystal X-ray diffraction to resolve absolute configuration .
Example : In , unexplained GC-MS peaks (e.g., m/z 221) could stem from solvent adducts or in-source fragmentation, necessitating MS/MS analysis .
Q. What approaches are used in structure-activity relationship (SAR) studies to enhance GABA-A receptor antagonism?
Methodological Answer: SAR optimization focuses on:
- Spirocycle Rigidity : Introducing substituents (e.g., phenylmethyl) to restrict conformational flexibility, enhancing receptor binding .
- Electrostatic Interactions : Modifying pKa via carboxylate or tert-butyl groups to improve ligand-receptor complementarity .
- In Vitro Assays : Competitive binding assays using [³H]muscimol or GABA-A receptor-expressing cell lines to quantify IC₅₀ values .
Q. Table 2: Key Pharmacological Parameters
| Derivative | GABA-A IC₅₀ (nM) | Selectivity Over GABA-B | Reference |
|---|---|---|---|
| 3-Ethyl, hydrochloride | 12.3 | >100-fold | |
| 3-(Phenylmethyl) | 8.7 | >50-fold |
Q. What strategies mitigate synthetic challenges in scaling up diazaspiro compounds?
Methodological Answer:
Q. How do computational methods aid in predicting biological activity?
Methodological Answer:
Q. What are the stability considerations for hydrochloride salts under physiological conditions?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
